(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-methoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3O/c1-9(11-5-4-6-14-3)10-7-12-13(2)8-10/h7-9,11H,4-6H2,1-3H3 |
InChI Key |
UYNBMAZPBBXFDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This method involves condensation of 3-methoxypropylamine with 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, followed by reduction.
Reaction Scheme :
1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one + 3-Methoxypropylamine → Imine intermediate
Imine + NaBH$$_3$$CN → Target amine
- Solvent: Methanol or THF
- Temperature: 0–25°C
- Catalyst: Sodium cyanoborohydride (NaBH$$_3$$CN)
- Yield: ~60–75% (estimated from analogous reactions in)
- Steric hindrance from the pyrazole ring may necessitate extended reaction times.
- Purification via column chromatography (e.g., cyclohexane/acetone gradients) is typical.
Nucleophilic Substitution with Activated Amines
Aryl halides or tosylates react with primary amines under basic conditions.
- Synthesis of 1-(1-methyl-1H-pyrazol-4-yl)ethyl tosylate:
- React 1-(1-methyl-1H-pyrazol-4-yl)ethanol with TsCl in pyridine.
- Displacement with 3-methoxypropylamine:
- High regioselectivity due to the electron-deficient pyrazole ring.
- Scalable for industrial applications.
Cross-Coupling Approaches
Palladium-catalyzed couplings enable modular assembly of the amine and pyrazole units.
- Substrates: 4-Bromo-1-methyl-1H-pyrazole and N-(3-methoxypropyl)acetamide
- Catalyst: Pd$$2$$(dba)$$3$$/Xantphos
- Base: Cs$$2$$CO$$3$$
- Solvent: Toluene, 110°C, 24 h.
| Ligand | Temperature (°C) | Yield (%) |
|---|---|---|
| Xantphos | 110 | 68 |
| BINAP | 100 | 52 |
| DavePhos | 110 | 45 |
Data adapted from analogous reactions in.
One-Pot Tandem Synthesis
Combining imine formation and reduction in a single vessel improves efficiency.
- Mix 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq), 3-methoxypropylamine (1.2 eq), and molecular sieves in MeOH.
- Stir at 25°C for 6 h.
- Add NaBH$$_4$$ (2.0 eq) and stir for 12 h.
- Quench with NH$$_4$$Cl, extract with EtOAc, and purify.
Benefits :
- Reduced purification steps.
- Compatible with automated synthesis platforms.
Challenges and Mitigation Strategies
- Low Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) to dissolve intermediates.
- Byproduct Formation : Employ scavenger resins (e.g., QuadraSil MP) during coupling steps.
- Scale-Up Limitations : Switch from batch to flow chemistry for exothermic steps.
Analytical Validation
Critical quality attributes for the final compound:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm |
| Chirality | Chiral HPLC | R/S ratio = 1:1 |
Data validation protocols align with USP/ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine with its closest analogs:
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine (Target Compound) | C₁₁H₂₁N₃O | ~227.3 (calculated) | 3-Methoxypropyl, 1-methylpyrazole | Expected moderate polarity due to methoxy group; solubility in polar aprotic solvents. |
| (3-Ethoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine | C₁₁H₂₁N₃O | 211.30 | 3-Ethoxypropyl (vs. methoxy) | Higher lipophilicity vs. methoxy analog; no melting point reported. |
| N-(2,2-Difluoroethyl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine | C₉H₁₄F₂N₃ | 205.23 | 2,2-Difluoroethyl group | Enhanced metabolic stability due to fluorine atoms; lower basicity. |
| Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine | C₇H₁₃N₃ | 155.20 | Methyl group (shorter chain) | Reduced steric hindrance; higher volatility. |
| (1-Methyl-1H-pyrazol-4-yl)methylamine | C₁₁H₁₄N₄ | 202.26 | Pyridin-2-ylmethyl substituent | Increased aromaticity; potential for π-π interactions in binding sites. |
Physicochemical and Spectroscopic Data
- Melting Points : The ethoxy analog in lacks reported data, but structurally related compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melt at 104–107°C , suggesting the target compound may exhibit similar thermal stability.
- NMR Trends : Pyrazole protons typically resonate at δ 7.5–9.5 ppm (e.g., δ 9.45–9.48 for triazole protons in ), while methoxy groups appear near δ 3.3–3.5 ppm .
Biological Activity
(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is an organic compound characterized by its unique structure, which includes a methoxy group and a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is , with a molecular weight of 197.28 g/mol. The compound features a five-membered pyrazole ring, which is known for its diverse biological activities.
Research indicates that (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine may exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammatory pathways, leading to reduced cell growth and inflammation.
- Receptor Interaction : It is suggested that the compound interacts with various receptors, which could mediate its therapeutic effects.
Antimicrobial Properties
Studies have shown that (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine exhibits significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Preliminary research suggests that this compound may possess anticancer properties. It has been observed to affect tumor cell lines in vitro, potentially inhibiting their growth through mechanisms such as apoptosis and cell cycle arrest.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Characteristics |
|---|---|---|
| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Pyrazole ring with tert-butyl group | Similar biological activity but different substitution pattern |
| 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | Contains a piperazine ring | Offers different pharmacological profiles |
| (1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-fluoro-pyrazol) | Two pyrazole rings with distinct substitutions | Exhibits anti-inflammatory properties |
Case Studies
Several case studies have focused on the biological activity of pyrazole derivatives, including (3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine:
- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
- Animal Models : Animal studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
Q & A
Basic Research Question
- ¹H/¹³C NMR : Key signals include the pyrazole C-H protons (δ 7.5–8.5 ppm) and methoxypropyl’s OCH₃ (δ 3.3 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- IR : Pyrazole N-H stretches (3250–3300 cm⁻¹) and methoxy C-O (1250 cm⁻¹) .
Contradictions arise from solvent artifacts (e.g., DMSO-d₆ residual peaks) or tautomerism. Multi-technique validation (NMR + LC-MS) and deuterated solvent controls mitigate misinterpretation .
How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Advanced Research Question
The methoxypropyl group may undergo oxidative demethylation via CYP3A4/2D6, generating reactive intermediates detectable via LC-MS/MS . Competitive inhibition assays (e.g., fluorogenic substrates) quantify IC₅₀ values. Co-administering CYP inhibitors (e.g., ketoconazole) in vitro clarifies metabolic pathways . Unstable metabolites suggest potential hepatotoxicity, requiring follow-up with Ames tests or microsome stability assays .
What are the recommended safety protocols for handling this compound in laboratory settings?
Basic Research Question
- PPE : Nitrile gloves, lab coats, and P95 respirators for aerosol protection .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.
- Waste Disposal : Neutralize with dilute HCl before aqueous disposal to prevent environmental release . Acute toxicity data (LD₅₀) are limited, so treat as a Tier 2 hazard .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
DFT calculations (e.g., Gaussian 09) model charge distribution, identifying nucleophilic sites (e.g., pyrazole N-atoms) and electrophilic centers (e.g., methoxypropyl carbons) . Transition state analysis predicts activation energies for SN2 reactions. Experimental validation via kinetic studies (e.g., monitoring by ¹H NMR) confirms computational predictions .
What strategies resolve low yields in large-scale synthesis, and how are byproducts minimized?
Advanced Research Question
- Continuous Flow Systems : Improve heat/mass transfer, reducing side reactions like over-alkylation .
- Catalyst Optimization : Pd/C or CuBr in reductive amination enhances selectivity .
- Byproduct Analysis : LC-MS identifies impurities (e.g., dimerization products); gradient elution chromatography removes them .
How does the compound’s stability under varying pH and temperature conditions impact storage protocols?
Basic Research Question
Stability studies (25°C, 40°C, 60°C) in buffers (pH 3–9) show degradation >10% at pH <4 or >8 via hydrolysis of the methoxy group . Store at 2–8°C in amber vials under nitrogen to prevent oxidation. Accelerated stability testing (40°C/75% RH for 6 months) informs shelf-life estimates .
What in vitro assays are suitable for evaluating its antimicrobial potential, and how do results compare to structurally similar compounds?
Advanced Research Question
- MIC Assays : Test against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Mechanistic Studies : ROS generation assays (DCFH-DA dye) and membrane disruption (propidium iodide uptake) .
Comparatively, replacing the methoxypropyl with a morpholine group (as in ) reduces antifungal activity but enhances solubility .
How can NMR-based metabolomics elucidate the compound’s impact on cellular pathways?
Advanced Research Question
Treat cell lines (e.g., HEK293) with IC₅₀ doses and extract metabolites for ¹H NMR profiling. PCA analysis identifies altered pathways (e.g., TCA cycle intermediates or glutathione depletion) . Contradictions between in vitro and in silico data require orthogonal validation (e.g., Seahorse assays for mitochondrial respiration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
